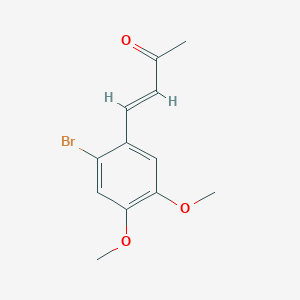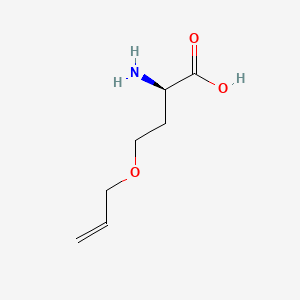
O-Allyl-D-homoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Allyl-D-homoserine is an amino acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of an allyl group attached to the homoserine backbone, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Allyl-D-homoserine typically involves the allylation of D-homoserine. One common method is the reaction of D-homoserine with allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
O-Allyl-D-homoserine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated amino acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O-Allyl-D-homoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in protein synthesis and modification, particularly in the context of peptide stapling techniques.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.
Industry: this compound is investigated for its potential use in the production of high-value chemicals and materials.
Mechanism of Action
The mechanism by which O-Allyl-D-homoserine exerts its effects is primarily through its reactivity with various biological molecules. The allyl group can undergo enzymatic transformations, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound a valuable tool for studying biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
O-Acetyl-L-homoserine: Another homoserine derivative with an acetyl group instead of an allyl group.
S-Allyl-homocysteine: A related compound with an allyl group attached to homocysteine instead of homoserine.
Uniqueness
O-Allyl-D-homoserine is unique due to the presence of the allyl group, which imparts distinct reactivity and functionality compared to other homoserine derivatives. This makes it particularly useful in applications where selective reactivity is desired, such as in the synthesis of complex molecules or the study of specific biochemical pathways.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2R)-2-amino-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-4-11-5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
PWVANPLCFRYAIN-ZCFIWIBFSA-N |
Isomeric SMILES |
C=CCOCC[C@H](C(=O)O)N |
Canonical SMILES |
C=CCOCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


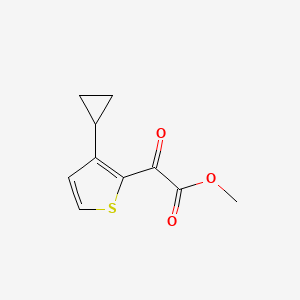
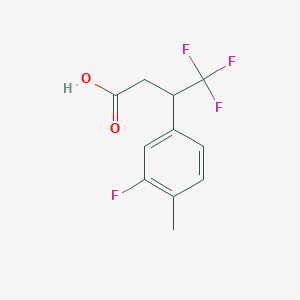
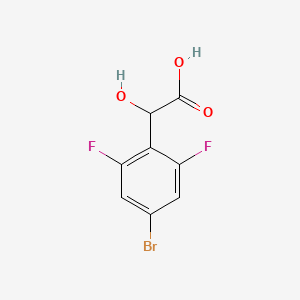
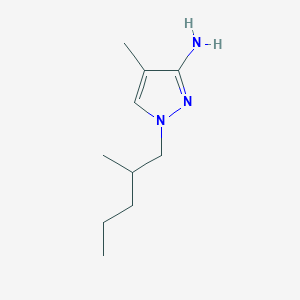
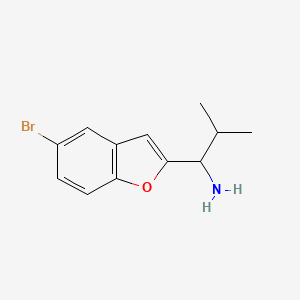
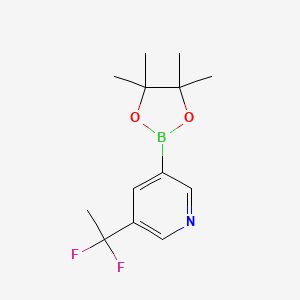

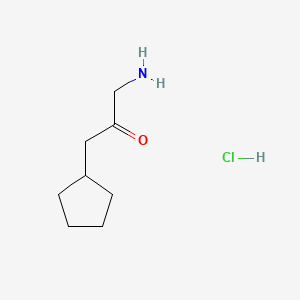
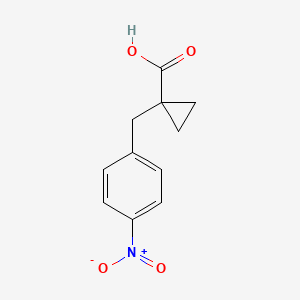
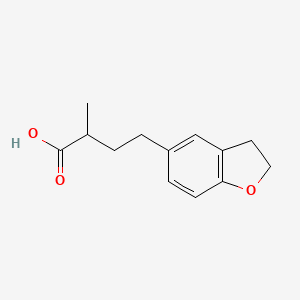
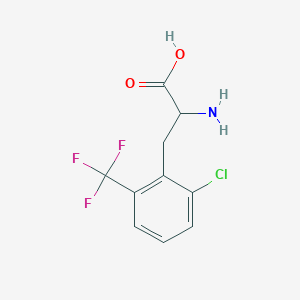
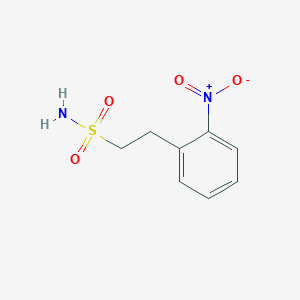
![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)
